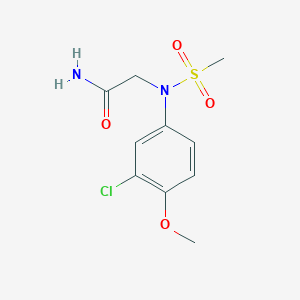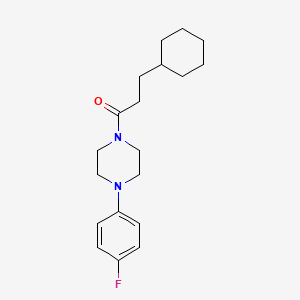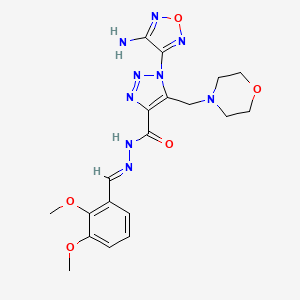
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FNPA is a member of the nitroaromatic family, which has been extensively studied for their biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide exerts its biological activities by modulating the activity of various enzymes and signaling pathways. For example, N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has also been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has been reported to possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has also been reported to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
実験室実験の利点と制限
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One of the advantages of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is its relatively simple synthesis method, which makes it easily accessible for researchers. N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is also stable under standard laboratory conditions, which allows for easy handling and storage. However, one of the limitations of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has shown promising biological activities, making it a potential candidate for drug discovery and development. Future research should focus on elucidating the mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide and identifying its molecular targets. Further studies are also needed to investigate the pharmacokinetics and toxicity of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide in vivo. Additionally, the potential of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide as a lead compound for the development of novel drugs should be explored.
合成法
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluoro-5-nitroaniline with phenylacetyl chloride in the presence of a base to form N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide. The reaction is carried out under reflux in a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has been shown to exhibit promising biological activities, making it a potential candidate for drug discovery and development. Several studies have investigated the antitumor and anti-inflammatory effects of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages.
特性
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-12-7-6-11(17(19)20)9-13(12)16-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANMXAUQXIBESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)


![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)



![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)